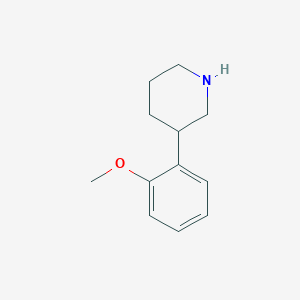
3-(2-Methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Pharmaceutical Development
- Neurological Disorders : Research indicates that compounds similar to 3-(2-Methoxyphenyl)piperidine may exhibit activity at dopamine receptors, potentially influencing treatments for conditions such as schizophrenia and depression. For instance, modifications in the piperidine structure can enhance receptor selectivity and affinity, making them candidates for drug development targeting D2-like dopamine receptors .
- Antifungal Activity : Piperidine derivatives have shown promise against fungal pathogens such as Candida auris, with studies demonstrating their ability to disrupt cell membranes and induce apoptosis in fungal cells . Although this compound itself has not been directly tested for antifungal properties, its structural relatives suggest potential efficacy.
- Biochemical Research
Data Table: Comparison of Piperidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with methoxy substitution | Potential D2 receptor modulation |
| 4-(2-Fluoro-4-methoxyphenyl)piperidine | Piperidine ring with fluorine and methoxy | Negative allosteric modulation of mGlu3 receptors |
| Piperidine-based triazole derivatives | Piperidine linked with triazole moiety | Antifungal activity against Candida auris |
Case Studies
-
Dopamine Receptor Affinity Study
- A study evaluated various piperidine derivatives for their binding affinity to dopamine receptors. The results indicated that compounds with methoxy substitutions exhibited enhanced selectivity for D2 receptors compared to traditional antipsychotics like haloperidol. This suggests that this compound could be optimized for improved therapeutic effects .
-
Antifungal Mechanism Investigation
- In a recent investigation into antifungal agents, piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. The study found that certain derivatives induced significant cell death through membrane disruption, highlighting the potential of piperidine-based compounds in antifungal therapy . While this compound was not the focus, its structural characteristics align with those of successful antifungal agents.
Propiedades
Número CAS |
19737-63-4 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Clave InChI |
AFHWNVZETLZAGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCCNC2 |
SMILES canónico |
COC1=CC=CC=C1C2CCCNC2 |
Sinónimos |
3-(2-METHOXYPHENYL)PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















